molecular formula C9H11ClFNO B13049861 (1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13049861
M. Wt: 203.64 g/mol
InChI Key: PENSHPRZZMWWKP-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a chiral center and halogenated aromatic ring, makes it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a halogenated benzene derivative.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.

    Amination: The amino group is introduced via nucleophilic substitution reactions, using reagents like ammonia or amines.

    Hydroxylation: The hydroxyl group is added through oxidation reactions, using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The halogenated aromatic ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL: A diastereomer with different stereochemistry.

    (1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL: Another diastereomer with distinct properties.

    (1R,2R)-1-Amino-1-(6-chloro-2-bromophenyl)propan-2-OL: A similar compound with a bromine substituent instead of fluorine.

Uniqueness

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and halogenation pattern, which confer distinct chemical and biological properties. Its chiral center and functional groups enable selective interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

PENSHPRZZMWWKP-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC=C1Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)F)N)O

Origin of Product

United States

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